molecular formula C18H21ClFN3OS B2481680 Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215462-74-0

Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2481680
CAS No.: 1215462-74-0
M. Wt: 381.89
InChI Key: PNZSWCOILHJDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClFN3OS and its molecular weight is 381.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antituberculosis Properties

  • Cyclopropyl derivatives, including compounds similar to the requested chemical, have shown significant applications in anticancer and antituberculosis studies. For instance, certain derivatives have demonstrated in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity. This suggests potential therapeutic applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Screening for Biological Activity

  • The synthesis process of compounds related to Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone Hydrochloride has been explored, with these compounds being screened for various biological activities. This emphasizes their potential use in pharmaceutical research and development (Jadhav, Nikumbh, & Karale, 2015).

Novel Derivatives of Ciprofloxacin

  • Research into novel ciprofloxacin derivatives, which share structural similarities with the requested compound, has been conducted. This includes synthesizing and characterizing these derivatives for potential medical applications, particularly in the field of antibacterial drugs (Yadav & Joshi, 2008).

Antimicrobial Activity

  • Some derivatives of the chemical have been synthesized and tested for their in vitro antibacterial activity. This research contributes to the understanding of these compounds' potential as antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Pesticidal Activities

  • Research has also been conducted on the pesticidal activities of compounds structurally related to this compound. These studies explore the potential use of these compounds in controlling pests, such as mosquito larvae and phytopathogenic fungi (Choi et al., 2015).

Properties

IUPAC Name

cyclopropyl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS.ClH/c19-15-5-3-13(4-6-15)16-12-24-17(20-16)11-21-7-9-22(10-8-21)18(23)14-1-2-14;/h3-6,12,14H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZSWCOILHJDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.